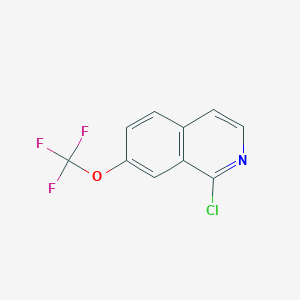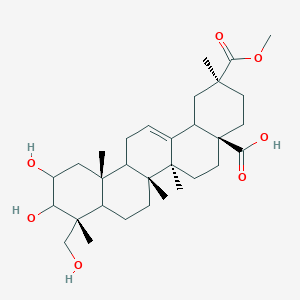
4'-C-Fluoroadenosine 5'-sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-C-Fluoroadenosine 5’-sulfamate is a nucleoside antibiotic known for its ability to inhibit protein synthesis by binding to the ribosomes of bacteria. This compound exhibits broad-spectrum antibacterial activity and has anti-angiogenic effects. It is also known for its minimal toxicity in humans and its effectiveness against various bacterial strains, including staphylococci, streptococci, and mycobacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-C-Fluoroadenosine 5’-sulfamate can be synthesized from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and sulfamoylating reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 4’-C-Fluoroadenosine 5’-sulfamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 4’-C-Fluoroadenosine 5’-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfamate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various fluorinated and sulfamoylated derivatives of adenosine, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
4’-C-Fluoroadenosine 5’-sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting protein synthesis and its effects on bacterial growth.
Medicine: Investigated for its potential as an antimicrobial agent and its anti-angiogenic properties.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 4’-C-Fluoroadenosine 5’-sulfamate involves binding to the ribosomes of bacteria, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial strains .
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the fluorine and sulfamate groups.
Nucleocidin: Another nucleoside antibiotic with a similar mechanism of action but different structural modifications.
Fluorinated Nucleosides: Compounds with fluorine atoms at different positions, exhibiting varying biological activities
Uniqueness: 4’-C-Fluoroadenosine 5’-sulfamate is unique due to its specific structural modifications, including the fluorine atom at the 4’ position and the sulfamate group at the 5’ position. These modifications enhance its antibacterial activity and make it a valuable compound for scientific research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C10H13FN6O6S |
|---|---|
Peso molecular |
364.31 g/mol |
Nombre IUPAC |
[(2S)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1 |
Clave InChI |
LTBCQBSAWAZBDF-XMWFRKBBSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(COS(=O)(=O)N)F)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)

![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)



![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)

![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

